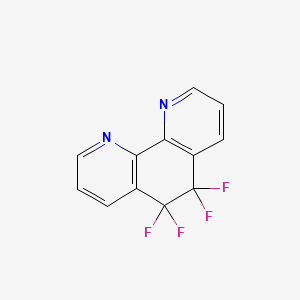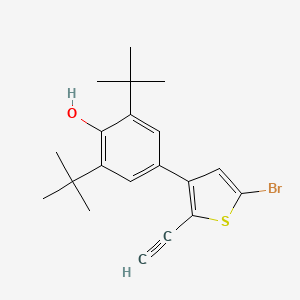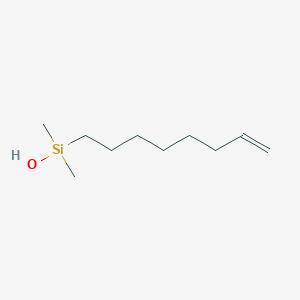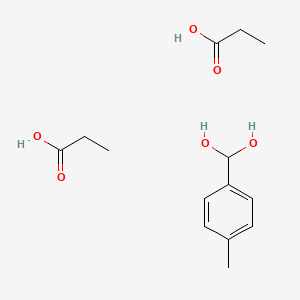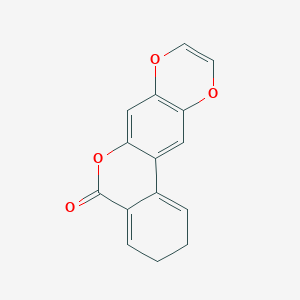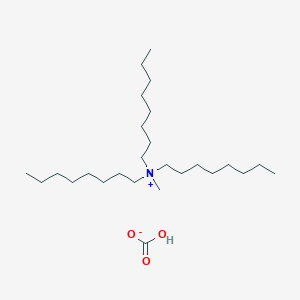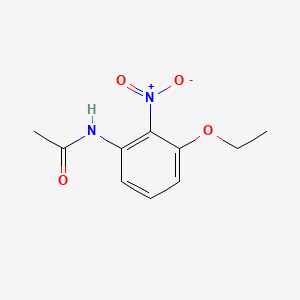![molecular formula C15H15NO4P- B14271294 Phenyl [(2-phenylacetamido)methyl]phosphonate CAS No. 134953-76-7](/img/structure/B14271294.png)
Phenyl [(2-phenylacetamido)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl [(2-phenylacetamido)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group attached to a phenyl ring, with an additional phenylacetamido group linked via a methylene bridge. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl [(2-phenylacetamido)methyl]phosphonate typically involves the reaction of phenylphosphonic dichloride with 2-phenylacetamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a suitable nucleophile to yield the final product. Common bases used in this reaction include triethylamine or pyridine, and the reaction is often carried out under anhydrous conditions to prevent hydrolysis of the phosphonate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure efficient mixing of reactants and precise control over reaction conditions, such as temperature and pressure. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl [(2-phenylacetamido)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenyl [(2-phenylacetamido)methyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of phenyl [(2-phenylacetamido)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to bind to active sites of enzymes like phosphatases, thereby inhibiting their activity. This inhibition can disrupt cellular processes that rely on phosphorylation, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Phenyl [(2-phenylacetamido)methyl]phosphonate can be compared with other organophosphorus compounds, such as:
Phenylphosphonic acid: Lacks the phenylacetamido group, making it less versatile in biological applications.
Phenylphosphonates: Similar in structure but may have different substituents, affecting their reactivity and applications.
Phosphinates: Contain a P-H bond instead of a P-O bond, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
134953-76-7 |
|---|---|
Fórmula molecular |
C15H15NO4P- |
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
phenoxy-[[(2-phenylacetyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C15H16NO4P/c17-15(11-13-7-3-1-4-8-13)16-12-21(18,19)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)(H,18,19)/p-1 |
Clave InChI |
WFBBAILXFFHHOD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCP(=O)([O-])OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


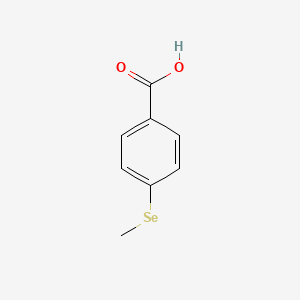
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)

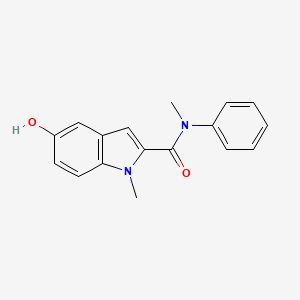
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)

